molecular formula C11H19ClO B13521069 2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one CAS No. 84855-74-3

2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one

Katalognummer: B13521069
CAS-Nummer: 84855-74-3
Molekulargewicht: 202.72 g/mol
InChI-Schlüssel: ARTZCJMNXWYGTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one is an organic compound that belongs to the class of chlorinated ketones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 1-[4-(propan-2-yl)cyclohexyl]ethan-1-one with chlorine gas in the presence of a suitable solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity of chlorine and to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Corresponding amines or thiols.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

84855-74-3

Molekularformel

C11H19ClO

Molekulargewicht

202.72 g/mol

IUPAC-Name

2-chloro-1-(4-propan-2-ylcyclohexyl)ethanone

InChI

InChI=1S/C11H19ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h8-10H,3-7H2,1-2H3

InChI-Schlüssel

ARTZCJMNXWYGTA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCC(CC1)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.